Methyl 2-amino-2-(4-chlorophenyl)butanoate
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Overview
Description
Methyl 2-amino-2-(4-chlorophenyl)butanoate is a chemical compound with the molecular formula C11H14ClNO2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used in research settings due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-chlorophenyl)butanoate typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine and a methyl ester. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-chlorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 2-amino-2-(4-chlorophenyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-chlorophenyl)butanoate involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-bromophenyl)butanoate
- Methyl 2-amino-2-(4-fluorophenyl)butanoate
- Methyl 2-amino-2-(4-methylphenyl)butanoate
Uniqueness
Methyl 2-amino-2-(4-chlorophenyl)butanoate is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This makes it particularly useful in specific research applications where chlorine’s reactivity and interactions are advantageous.
Biological Activity
Methyl 2-amino-2-(4-chlorophenyl)butanoate is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its potential applications in medicine and pharmacology.
Chemical Structure and Properties
This compound features an amino group and a chloro-substituted phenyl ring, which contribute to its unique chemical reactivity. The presence of the amino group allows for hydrogen bonding with biological molecules, while the chloro group enhances hydrophobic interactions. These structural characteristics are crucial for its biological activity.
The mechanism of action for this compound involves several biochemical pathways:
- Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially disrupting bacterial cell membranes or interfering with metabolic processes.
- Anti-inflammatory Effects : It has been studied for its ability to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Antiproliferative Effects : Research indicates that it may inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Properties :
A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at 0.5 mg/mL, indicating strong potential for therapeutic use in treating infections . -
Anti-inflammatory Activity :
In vitro studies showed that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism where the compound may help in managing chronic inflammatory conditions . -
Anticancer Effects :
A recent investigation into its antiproliferative effects on human colorectal cancer cells (HCT-116) revealed an IC50 value of 0.12 mg/mL. The study indicated that treatment with the compound led to significant nuclear disintegration, confirming its role in inducing apoptosis through the activation of specific signaling pathways related to cancer cell survival .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 2-amino-2-phenylacetate | Lacks chloro substitution | Lower antimicrobial activity |
Methyl 2-amino-2-(2-chlorophenyl)acetate | Chloro group in different position | Different reactivity profile |
Methyl 2-amino-3-(4-chlorophenyl)butanoate | Structural variations affect activity | Potentially similar but distinct effects |
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-chlorophenyl)butanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-3-11(13,10(14)15-2)8-4-6-9(12)7-5-8/h4-7H,3,13H2,1-2H3 |
InChI Key |
RDTRIOBNZFXHES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)(C(=O)OC)N |
Origin of Product |
United States |
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